TBK1/IKK(epsilon)-IN-1

Potency Comparison Biochemical IC50 IKKε/TBK1 Dual Inhibition

TBK1/IKKε-IN-1 is a synthetic small-molecule dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase epsilon (IKKε), specifically disclosed as Compound 274 in Example 60 of patent US20160376283 A1. It belongs to the furo[3,2-b]pyridine chemical class, with a molecular formula of C28H26N4O5 and a molecular weight of 498.53 g/mol.

Molecular Formula C₂₈H₂₆N₄O₅
Molecular Weight 498.53
CAS No. 2058264-32-5
Cat. No. B560522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTBK1/IKK(epsilon)-IN-1
CAS2058264-32-5
Molecular FormulaC₂₈H₂₆N₄O₅
Molecular Weight498.53
Structural Identifiers
SMILESCN(C)C(=O)C1=CC(=C(N=C1)C2=CC3=NC=CC(=C3O2)C4=CC(=C(C=C4)OC5CCOCC5)C#N)OC
InChIInChI=1S/C28H26N4O5/c1-32(2)28(33)19-13-24(34-3)26(31-16-19)25-14-22-27(37-25)21(6-9-30-22)17-4-5-23(18(12-17)15-29)36-20-7-10-35-11-8-20/h4-6,9,12-14,16,20H,7-8,10-11H2,1-3H3
InChIKeyQHZNENVHULXUOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TBK1/IKKε-IN-1 (CAS 2058264-32-5) – A Patent-Derived Dual Kinase Inhibitor for Targeted Research


TBK1/IKKε-IN-1 is a synthetic small-molecule dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase epsilon (IKKε), specifically disclosed as Compound 274 in Example 60 of patent US20160376283 A1 [1]. It belongs to the furo[3,2-b]pyridine chemical class, with a molecular formula of C28H26N4O5 and a molecular weight of 498.53 g/mol . The compound exhibits balanced inhibitory activity against both targets, with IC50 values reported as less than 100 nM in biochemical assays [1], positioning it as a moderately potent, well-characterized tool for dissecting TBK1/IKKε-dependent signaling pathways in innate immunity, inflammation, and oncology research.

TBK1/IKKε-IN-1 (CAS 2058264-32-5): Why In-Class Dual Inhibitors Cannot Be Freely Interchanged


Despite the availability of multiple TBK1/IKKε dual inhibitors, fundamental differences in chemical scaffold, target engagement balance, and selectivity profiles prevent simple generic substitution. Compounds such as MRT67307 exhibit a distinct imbalanced inhibition (IC50: 19 nM for TBK1 vs. 160 nM for IKKε) , while amlexanox operates in the micromolar range (IC50 ~1-2 μM) with weaker binding . The triazine-based inhibitor TBK1/IKKε-IN-5 (CAS 1893397-65-3) achieves significantly higher potency (IC50: 1.0/5.6 nM) but belongs to a completely different chemical class . These divergent profiles mean that substituting one inhibitor for another can alter not only the degree of target suppression but also the ratio of TBK1 to IKKε inhibition, potentially shifting downstream signaling outputs in confounding ways. The patent-derived furo[3,2-b]pyridine scaffold of TBK1/IKKε-IN-1 therefore offers a unique, well-documented starting point for structure-activity relationship (SAR) studies and a distinct pharmacological footprint that warrants its specific procurement.

Quantitative Evidence for Differentiating TBK1/IKKε-IN-1 (CAS 2058264-32-5) from Key Comparators


Potency Advantage Over the Clinical-Stage Prototype Amlexanox

TBK1/IKKε-IN-1 demonstrates a clear potency advantage over amlexanox, a widely used but weaker TBK1/IKKε inhibitor. In biochemical assays, TBK1/IKKε-IN-1 inhibits both TBK1 and IKKε with IC50 values below 100 nM (extracted from patent US20160376283 A1) [1], whereas amlexanox exhibits an IC50 of approximately 1-2 μM for the same kinases . This represents a ≥10-fold improvement in biochemical potency, which is significant for researchers requiring robust target engagement at lower compound concentrations, particularly in cellular systems where on-target activity must be achieved before solubility or cytotoxicity limits are reached.

Potency Comparison Biochemical IC50 IKKε/TBK1 Dual Inhibition

Balanced Dual Inhibition vs. Imbalanced Profile of MRT67307

A critical differentiator for TBK1/IKKε-IN-1 is its balanced inhibitory activity against TBK1 and IKKε, with both IC50 values reported as <100 nM [1]. In contrast, the widely employed dual inhibitor MRT67307 displays a pronounced imbalance, inhibiting TBK1 with an IC50 of 19 nM but requiring a much higher concentration of 160 nM to inhibit IKKε . This 8.4-fold difference in IKKε vs. TBK1 potency for MRT67307 means that at concentrations sufficient to fully inhibit TBK1, IKKε remains largely active, potentially confounding experiments that require dual pathway blockade. The balanced profile of TBK1/IKKε-IN-1 offers a more uniform suppression of both kinase activities, which is advantageous for studies of the redundant roles of TBK1 and IKKε in STING-induced NF-κB activation.

Target Engagement Ratio IKKε/TBK1 Selectivity Dual Inhibitor Profiling

Higher IKKε Potency Compared to the Tool Compound GSK319347A

TBK1/IKKε-IN-1 provides superior potency against IKKε when compared to the tool inhibitor GSK319347A. Data from the patent indicate that TBK1/IKKε-IN-1 exhibits an IKKε IC50 of <100 nM [1]. In contrast, GSK319347A demonstrates a significantly weaker IKKε IC50 of 469 nM, while its TBK1 IC50 is 93 nM . This means that for any given concentration designed to inhibit TBK1, TBK1/IKKε-IN-1 will deliver ≥4.7-fold higher IKKε inhibition, resulting in a more complete dual blockade. This advantage is critical in disease models where IKKε-driven inflammatory gene expression is a primary driver of pathology.

IKKε Potency TBK1/IKKε Inhibitor Comparison Biochemical Assay

Distinct Furo[3,2-b]pyridine Scaffold Differentiates From Triazine-Based Inhibitors

TBK1/IKKε-IN-1 (CAS 2058264-32-5) is built upon a furo[3,2-b]pyridine core, as confirmed by its IUPAC name: 6-(7-(3-cyano-4-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)furo[3,2-b]pyridin-2-yl)-5-methoxy-N,N-dimethylnicotinamide . This scaffold is chemically distinct from the triazine-based structure of the more potent inhibitor TBK1/IKKε-IN-5 (CAS 1893397-65-3) . While TBK1/IKKε-IN-5 achieves single-digit nanomolar potency, its distinct core structure may confer different physicochemical properties, binding modes, and off-target profiles. For medicinal chemistry programs investigating novel TBK1/IKKε chemotypes, the furo[3,2-b]pyridine scaffold of TBK1/IKKε-IN-1 provides a critical alternative template for SAR exploration, potentially overcoming limitations associated with the triazine class, such as hERG liability or metabolic instability.

Chemical Scaffold Diversity SAR Exploration Target Engagement

Optimal Use Cases for TBK1/IKKε-IN-1 (CAS 2058264-32-5) in Scientific Research and Early-Stage Discovery


Balanced Dual Blockade in STING and TLR Pathway Dissection

In mechanistic studies of the STING or TLR signaling pathways, where TBK1 and IKKε are known to act redundantly to activate NF-κB, the balanced inhibitory profile of TBK1/IKKε-IN-1 (IC50 <100 nM for both targets) [1] makes it the preferred tool compound over imbalanced inhibitors like MRT67307. At concentrations required for complete TBK1 inhibition, MRT67307 leaves IKKε partially active, potentially producing false-negative results in IKKε-dependent readouts . The balanced blockade ensures that both kinases are suppressed in parallel, enabling cleaner interpretation of pathway dependencies.

Cellular Inflammation and Cytokine Profiling Where IKKε Activity Is Central

For experiments quantifying inflammatory cytokine output (e.g., IL-2, IFN-γ, CCL3, IL-1β) in immune cells or co-culture models, the superior IKKε potency of TBK1/IKKε-IN-1 relative to GSK319347A (≥4.7-fold difference) is critical. This enables effective IKKε inhibition without excessively high compound concentrations that introduce solvent toxicity or off-target kinase engagement. Researchers can thus achieve more physiologically relevant modulation of IKKε-driven cytokine production.

In Vitro SAR Campaigns Requiring a Non-Triazine Chemical Starting Point

Medicinal chemistry teams pursuing novel TBK1/IKKε inhibitors can employ TBK1/IKKε-IN-1 as a furo[3,2-b]pyridine-based reference compound to diversify their chemical space exploration beyond the prevalent triazine series . The well-defined structure and accessible potency benchmark (<100 nM IC50) provide a concrete comparator for newly synthesized analogs, facilitating rapid assessment of whether alternative scaffolds can achieve comparable target engagement.

Co-Treatment Studies with Checkpoint Inhibitors in Tumor Spheroid Models

In ex vivo tumor spheroid assays, TBK1/IKKε-IN-1 has been shown to enhance immune-mediated killing when combined with PD-1 blockade, associated with a reduction in immunosuppressive cytokines . This validated application scenario leverages the compound's balanced dual inhibition to reprogram the tumor microenvironment, making it a valuable tool for preclinical evaluation of novel combination immunotherapy strategies.

Quote Request

Request a Quote for TBK1/IKK(epsilon)-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.